2-(3-(4-Bromophenoxy)propyl)pyridine 2-(3-(4-Bromophenoxy)propyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13630215
InChI: InChI=1S/C14H14BrNO/c15-12-6-8-14(9-7-12)17-11-3-5-13-4-1-2-10-16-13/h1-2,4,6-10H,3,5,11H2
SMILES: C1=CC=NC(=C1)CCCOC2=CC=C(C=C2)Br
Molecular Formula: C14H14BrNO
Molecular Weight: 292.17 g/mol

2-(3-(4-Bromophenoxy)propyl)pyridine

CAS No.:

Cat. No.: VC13630215

Molecular Formula: C14H14BrNO

Molecular Weight: 292.17 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(4-Bromophenoxy)propyl)pyridine -

Specification

Molecular Formula C14H14BrNO
Molecular Weight 292.17 g/mol
IUPAC Name 2-[3-(4-bromophenoxy)propyl]pyridine
Standard InChI InChI=1S/C14H14BrNO/c15-12-6-8-14(9-7-12)17-11-3-5-13-4-1-2-10-16-13/h1-2,4,6-10H,3,5,11H2
Standard InChI Key CTVXZLNGQKJGPW-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CCCOC2=CC=C(C=C2)Br
Canonical SMILES C1=CC=NC(=C1)CCCOC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

2-(3-(4-Bromophenoxy)propyl)pyridine is characterized by a pyridine ring substituted at the 2-position with a propyl chain terminating in a 4-bromophenoxy group. Its molecular weight is 292.17 g/mol, and the presence of both electron-deficient (pyridine) and electron-rich (bromophenoxy) moieties suggests unique electronic properties. The bromine atom at the para position of the phenoxy group serves as a potential site for further functionalization, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in medicinal chemistry .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₄BrNO
Molecular Weight292.17 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

Synthesis and Reaction Pathways

The synthesis of 2-(3-(4-Bromophenoxy)propyl)pyridine typically involves nucleophilic aromatic substitution (SNAr) or alkylation reactions. A plausible route, as inferred from similar methodologies , proceeds as follows:

  • Starting Materials:

    • 2-Chloropyridine derivatives

    • 1-Bromo-3-(4-bromophenoxy)propane

  • Reaction Conditions:

    • Solvent: Isopropyl alcohol (IPA)/water mixtures or dimethylformamide (DMF)

    • Temperature: 80–100°C

    • Catalyst: Zinc dust with HCl or acetic acid for reduction steps

  • Mechanism:

    • The pyridine nitrogen attacks the electrophilic propyl-bromophenoxy intermediate, displacing bromide in an SN2 mechanism.

    • Post-reduction steps using Zn/HCl may enhance yields by mitigating side reactions .

Table 2: Hypothetical Synthetic Protocol

StepReagents/ConditionsPurpose
12-Chloropyridine, K₂CO₃, DMFNucleophilic substitution
2Zn dust, HCl, 80°CReduction of nitro intermediates
3Column chromatographyPurification

While specific yields for this compound remain unreported, analogous imidazo[4,5-b]pyridines achieve ~90% yields under optimized conditions .

Spectroscopic Characterization

Although experimental spectral data for 2-(3-(4-Bromophenoxy)propyl)pyridine are scarce, predictions can be extrapolated from structurally related compounds:

  • ¹H NMR:

    • Pyridine protons: δ 8.3–8.5 ppm (aromatic H)

    • Propyl linker: δ 1.2–1.8 ppm (methylene groups), δ 3.1–4.4 ppm (OCH₂)

    • 4-Bromophenoxy: δ 7.4–7.6 ppm (aromatic H)

  • ¹³C NMR:

    • Pyridine carbons: δ 148–155 ppm

    • Bromophenoxy carbons: δ 115–135 ppm (C-Br at ~130 ppm)

  • IR Spectroscopy:

    • Stretching vibrations: C-Br (~600 cm⁻¹), C-N (~1600 cm⁻¹), C-O (~1250 cm⁻¹)

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 292 (M⁺) with isotopic patterns indicative of bromine .

Future Research Directions

  • Synthetic Optimization:

    • Screen catalysts (e.g., Pd for cross-coupling) to improve regioselectivity .

    • Explore microwave-assisted synthesis to reduce reaction times .

  • Biological Screening:

    • Evaluate antimicrobial, anticancer, and kinase inhibition profiles.

  • Material Characterization:

    • Measure charge-carrier mobility for electronics applications.

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